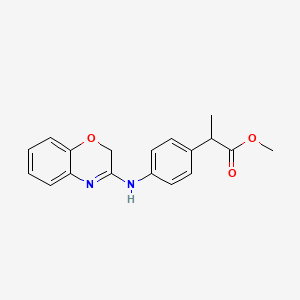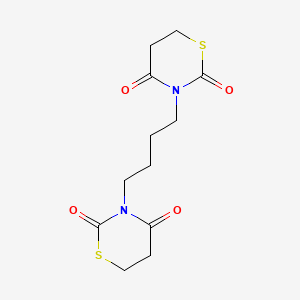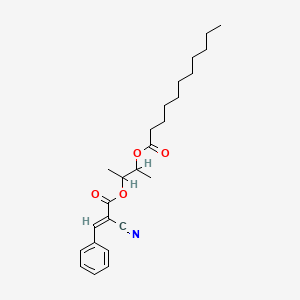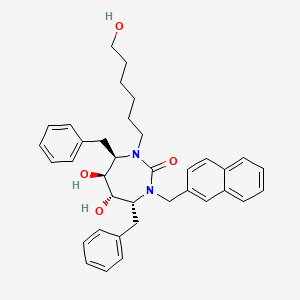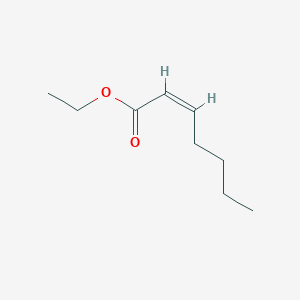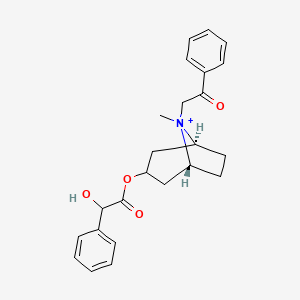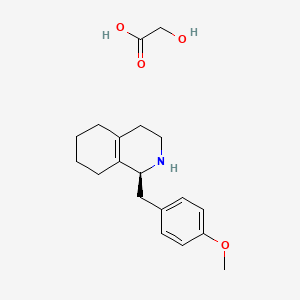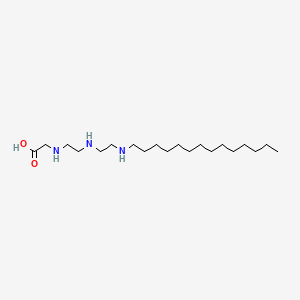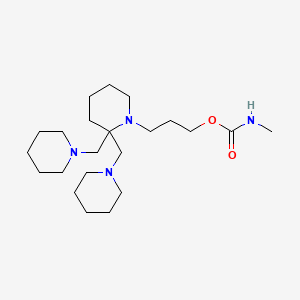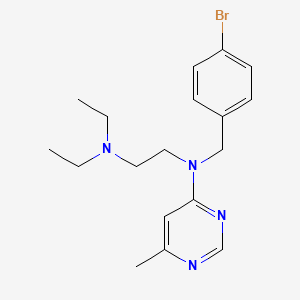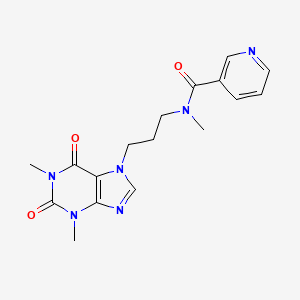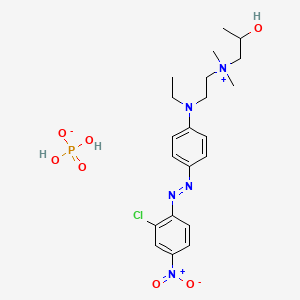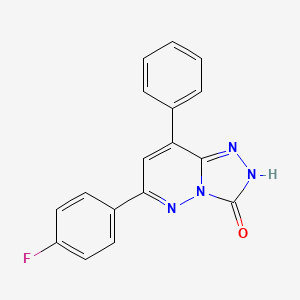
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
N-Methylation: The isoquinoline derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride to form the 3,4-dihydro derivative.
Formation of Ethanedioate Salt: Finally, the compound is reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the isoquinoline derivative.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various N-substituted isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels in the nervous system.
Pathways Involved: It may modulate neurotransmitter release, inhibit enzyme activity, or alter ion channel function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different biological activities.
N-Methylisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Phenylpropanolamine: Shares some structural features but has different pharmacological effects.
Uniqueness
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
83658-52-0 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1-phenyl-3,4-dihydroisoquinolin-3-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H24N2.C2H2O4/c1-22(2)14-8-12-18-15-17-11-6-7-13-19(17)20(21-18)16-9-4-3-5-10-16;3-1(4)2(5)6/h3-7,9-11,13,18H,8,12,14-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
WMBPUUGMZCPBCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


